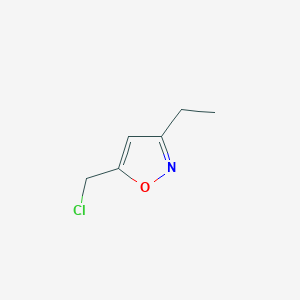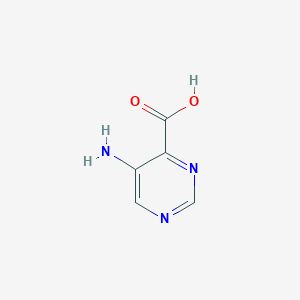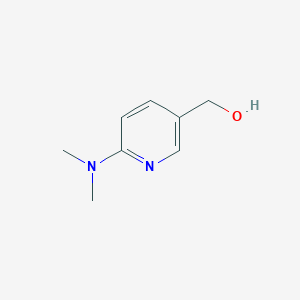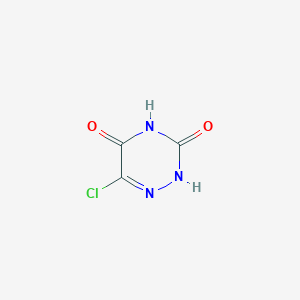
5-(Chloromethyl)-3-ethylisoxazole
Vue d'ensemble
Description
Isoxazole derivatives, such as 5-(Chloromethyl)-3-ethylisoxazole, are a class of heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. The research on isoxazole derivatives spans from the synthesis of novel compounds to the exploration of their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves cycloaddition reactions, as well as other strategies such as the reaction of dichloroglyoxime with terminal alkynes to produce bisisoxazoles . Additionally, 5-isoxazolethiols can be synthesized from 5-chloro-isoxazoles, indicating the versatility of chloro-substituted isoxazoles as precursors for further chemical transformations . The synthesis of 5-trichloromethyl-4,5-dihydroisoxazoles through a one-pot reaction in water demonstrates the potential for efficient and environmentally friendly synthetic routes . Moreover, the synthesis of 4,5-dihydroisoxazole-5-carboxylate derivatives via [3 + 2] cycloaddition reactions highlights the ongoing development of new synthetic methodologies for isoxazole compounds .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been elucidated using various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure analysis of 5-trichloromethyl-5-hydroxy-3-propyl-4,5-dihydroisoxazole provided insights into the arrangement of atoms within the molecule . Similarly, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide combined experimental and theoretical methods to compare the crystallographic data with density functional theory (DFT) calculations .
Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions, including tautomerism, as observed in 5-hydroxyisoxazoles and isoxazol-5-ones, which can exist in different tautomeric forms depending on the solvent polarity . The reactivity of isoxazole compounds is also demonstrated by the replacement of chlorine in the 5-position of the heterocycle upon reaction with sodium isopropoxide, as seen in the study of isothiazole derivatives . The formation of unexpected rearrangement products during the reaction of isoxazole alcohols with ethyl chloroacetate further exemplifies the complex reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and substituents. For example, the luminescent properties of organometallic iridium and rhenium bisisoxazole complexes are affected by the identity of the 5,5'-substituent, demonstrating the potential for tuning the optical properties of these compounds . The basicity and acidity of isoxazoles and their derivatives have been recorded, providing valuable information for understanding their behavior in different chemical environments . Additionally, the antimicrobial activities of 5-trichloromethyl-4,5-dihydroisoxazole derivatives against various bacteria and yeasts have been examined, revealing their potential as bioactive molecules .
Applications De Recherche Scientifique
Synthesis and Cytostatic Activity
Research has shown the synthesis and cytostatic activity of chloromethyl-substituted nucleotides, including derivatives of 5-(chloromethyl)-3-ethylisoxazole. These compounds have exhibited moderate activities against HeLa cells, indicating their potential in cancer research and treatment (García-López et al., 1980).
Heterocyclic Chemistry and Drug Design
Isoxazole derivatives, including 5-(chloromethyl)-3-ethylisoxazole, play a significant role in heterocyclic chemistry and drug design. These compounds are used as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. They also function as bioisosteres of carboxylic acids in drug design, offering similar acidities but with higher lipophilicities and metabolic resistance (Roh et al., 2012).
Antimicrobial and Antifungal Activity
Compounds synthesized from 5-(chloromethyl)-3-ethylisoxazole have been studied for their antibacterial and antifungal activities. Some derivatives have shown promising in vitro activity against pathogens like Cryptococcus, highlighting their potential in developing new antimicrobial agents (Martins et al., 2008).
Synthesis Methods
Recent advancements in synthesis methods involving 5-(chloromethyl)-3-ethylisoxazole derivatives have been reported. These include efficient, environmentally friendly procedures using aqueous media and catalyst-free methods, indicating the compound's versatility in various synthetic applications (Dou et al., 2013).
Potential in Medicinal Chemistry
Derivatives of 5-(chloromethyl)-3-ethylisoxazole have been explored for their potential in medicinal chemistry, particularly in developing novel antitumor agents. Their unique structure and reactivity make them suitable candidates for creating biologically active compounds with specific therapeutic effects (Stevens et al., 1984).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-3-ethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYUFRCSIWOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494364 | |
| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-ethylisoxazole | |
CAS RN |
64988-69-8 | |
| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-ethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)

